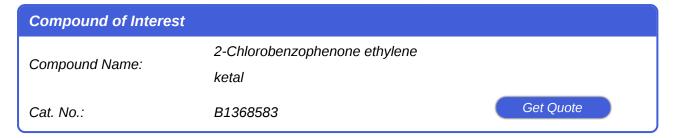


Spectroscopic and Synthetic Insights into 2-Chlorobenzophenone Ethylene Ketal: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic approaches for **2-Chlorobenzophenone ethylene ketal**, with the IUPAC name 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this guide presents data from closely related analogs to provide valuable reference points for researchers.

Chemical Structure and Properties

2-Chlorobenzophenone ethylene ketal is a derivative of 2-chlorobenzophenone, where the carbonyl group is protected as a cyclic ketal using ethylene glycol. This modification is crucial in multi-step organic syntheses to prevent the carbonyl group from undergoing unwanted reactions.



Property	Value
IUPAC Name	2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane
CAS Number	760192-90-3
Molecular Formula	C15H13ClO2
Molecular Weight	260.72 g/mol

Spectroscopic Data (Reference Compounds)

While specific experimental spectra for **2-Chlorobenzophenone ethylene ketal** were not found, the following tables summarize the spectroscopic data for the parent ketone, 2-Chlorobenzophenone, and the parent ketal, 2-phenyl-1,3-dioxolane. This information can be used to predict the expected spectral features of the target molecule.

NMR Spectroscopy

Table 1: ¹H and ¹³C NMR Data of Reference Compounds

Compound	Solvent	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
2- Chlorobenzophenone	CDCl₃	7.85-7.30 (m, 9H, Ar- H)	195.5 (C=O), 138.4, 137.2, 132.8, 131.6, 131.4, 130.1, 129.8, 128.5, 126.9
2-Phenyl-1,3- dioxolane	CDCl₃	7.50-7.30 (m, 5H, Ar-H), 5.85 (s, 1H, O-CH-O), 4.15-4.00 (m, 4H, O-CH ₂ -CH ₂ -O)	138.5 (Ar C), 129.2 (Ar CH), 128.5 (Ar CH), 126.5 (Ar CH), 103.8 (O-CH-O), 65.4 (O-CH ₂)

Note: The expected ¹H NMR spectrum of **2-Chlorobenzophenone ethylene ketal** would likely show complex multiplets for the aromatic protons, similar to 2-chlorobenzophenone, and a characteristic multiplet for the ethylene glycol protons around 4.0 ppm. The ¹³C NMR would show a signal for the ketal carbon (O-C-O) typically above 100 ppm and signals for the



ethylene glycol carbons around 65 ppm, while the carbonyl signal around 195 ppm would be absent.

Infrared (IR) Spectroscopy

Table 2: Key IR Absorptions of Reference Compounds

Compound	Functional Group	Characteristic Absorption (cm ⁻¹)
2-Chlorobenzophenone	C=O (ketone)	1670 (strong)
C-Cl (aryl)	750 (strong)	
C-H (aromatic)	3100-3000 (medium)	
2-Phenyl-1,3-dioxolane	C-O (ether)	1200-1050 (strong, multiple bands)
C-H (aromatic)	3100-3000 (medium)	
C-H (aliphatic)	3000-2850 (medium)	

Note: The IR spectrum of **2-Chlorobenzophenone ethylene ketal** is expected to show strong C-O stretching bands characteristic of the dioxolane ring and the absence of the strong C=O stretching band of the starting ketone.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of Reference Compounds

Compound	Ionization Mode	Key m/z values
2-Chlorobenzophenone	El	216 (M+), 181, 139, 111, 77
2-Phenyl-1,3-dioxolane	El	150 (M+), 149, 105, 77, 51

Note: The mass spectrum of **2-Chlorobenzophenone ethylene ketal** would be expected to show a molecular ion peak at m/z 260. Fragmentation would likely involve the loss of fragments from the dioxolane ring and the chlorinated phenyl group.



Experimental Protocols

A general and efficient method for the synthesis of benzophenone ethylene ketals involves the reaction of the corresponding benzophenone with ethylene glycol in the presence of an acid catalyst, often with azeotropic removal of water.

Synthesis of Benzophenone Ethylene Ketals

- Materials: Benzophenone (e.g., 2-Chlorobenzophenone), ethylene glycol, p-toluenesulfonic acid (PTSA) or another suitable acid catalyst, and a solvent such as toluene.
- Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, and magnetic stirrer.

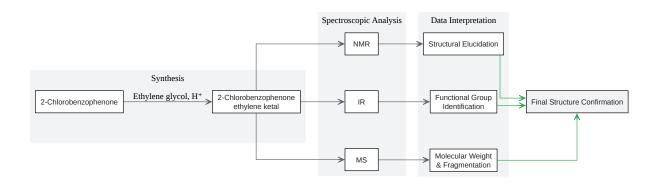
Procedure:

- To a solution of the benzophenone in toluene, add an excess of ethylene glycol and a catalytic amount of PTSA.
- Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove the water formed during the reaction.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain the desired ketal.



Visualization of Analytical Workflow

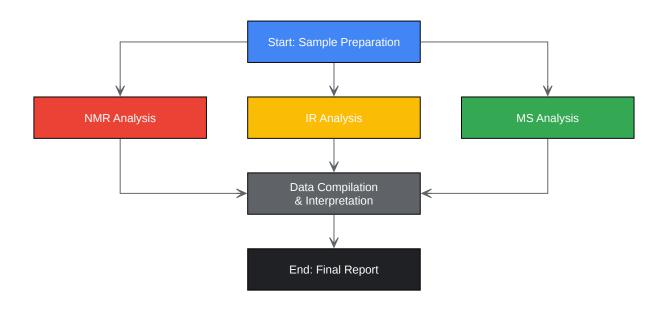
The following diagrams illustrate the logical relationships in the spectroscopic analysis and the general workflow.



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Caption: Logical flow of synthesis and spectroscopic analysis.





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Caption: General workflow for spectroscopic characterization.

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